molecular formula C9H12ClNO B6157987 (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride CAS No. 1965309-67-4

(2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride

Cat. No.: B6157987
CAS No.: 1965309-67-4
M. Wt: 185.7
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Description

(2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride ( 1965309-67-4) is an organic compound featuring a bicyclic isoindole structure, which consists of a fused benzene and pyrrole ring. This compound is supplied as a hydrochloride salt, a form that significantly enhances its solubility in water and improves its handling properties for various research applications. The molecular formula is C₉H₁₂ClNO, and it has a molecular weight of 185.7 g/mol. In research settings, this compound serves as a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry. Its structure, particularly the hydroxymethyl group attached to the isoindoline nitrogen, makes it a versatile precursor for further chemical modifications. Researchers can utilize the hydroxyl group for nucleophilic substitution reactions or oxidation to corresponding carbonyl compounds. Furthermore, the nitrogen atom in the isoindole ring can undergo reactions such as acylation, leading to a diverse array of derivatives with potentially tailored biological and physicochemical properties. The primary research applications of (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride are found in pharmaceutical development and chemical research. It is investigated for its potential as a core structure in the synthesis of compounds with biological activity. Structurally related isoindole derivatives have been studied in scientific literature for a range of potential pharmacological effects, which may include antidepressant, neuroprotective, and antitumor activities. The compound's unique structural motif also makes it a candidate for exploration in material science, particularly in the development of new materials with specific electronic or optical characteristics. This product is exclusively intended for research purposes and is strictly not designed for human or veterinary therapeutic applications.

Properties

CAS No.

1965309-67-4

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride typically involves the reduction of isoindoline-1-carboxaldehyde followed by the addition of hydrochloric acid. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reduction.

Industrial Production Methods

In an industrial setting, the production of (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoindoline ring can be further reduced to form more saturated derivatives.

    Substitution: The hydrogen atoms on the isoindoline ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Isoindoline-1-carboxaldehyde or isoindoline-1-carboxylic acid.

    Reduction: More saturated isoindoline derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the reagents used.

Scientific Research Applications

(2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride and similar compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
(2,3-Dihydro-1H-isoindol-1-yl)methanol hydrochloride (Target) C9H12ClNO* ~189.65 (estimated) -CH2OH (hydroxymethyl), HCl salt Polar, likely high solubility in polar solvents due to hydroxyl and ionic character
3-(6-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-1H-indole-2-carbaldehyde C17H12N2O3 293.29 -C=O (oxo), -OH (phenolic), -CHO (aldehyde), fused indole Electrophilic aldehyde group; potential for Schiff base formation
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride C10H10ClN3O2 239.66 -C(=NH)NH2 (amidine), -O=C-O (dioxo), HCl salt High polarity; amidine group enables strong hydrogen bonding
2,3-Dihydro-1H-indol-1-yl(2-pyrrolidinyl)-methanone hydrochloride C13H16N2O·HCl 252.74 -C(=O)- (ketone), pyrrolidine ring, HCl salt Lipophilic ketone; pyrrolidine may enhance membrane permeability
Chlorthalidone Impurity E: 2-Chloro-5-[(1RS)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide C14H12ClN3O3S 353.78 -SO2NH2 (sulfonamide), -Cl (chloro), -C=O (oxo) Sulfonamide group increases water solubility; chloro substituent adds steric bulk

*Estimated based on structural analogy.

Biological Activity

(2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride, with the CAS number 1965309-67-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as cyclization and reduction. Characterization is usually performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain derivatives possess inhibition zones comparable to standard antibiotics like gentamicin .

Antioxidant Properties

Research has indicated that (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride exhibits antioxidant activity. A study reported that isoindole derivatives showed free radical scavenging effects with specific IC50 values indicating their potency in neutralizing reactive oxygen species .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that isoindole derivatives can induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. These compounds were found to arrest the cell cycle progression and exhibit antiproliferative effects at low concentrations . The structure-activity relationship (SAR) analysis suggested that lipophilicity plays a crucial role in enhancing these biological activities.

The mechanism by which (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to receptors influencing signal transduction pathways critical for cell survival and proliferation.

Study 1: Nootropic Effects

A study investigated the nootropic effects of related isoindole compounds in mice. It was found that certain derivatives could reverse amnesia induced by scopolamine, indicating potential cognitive-enhancing properties . The efficacy varied among the compounds tested, with some showing comparable effects to established nootropic agents like piracetam.

Study 2: Antileishmanial Activity

Another investigation focused on the antileishmanial activity of isoindole derivatives. The results highlighted that some compounds were more effective than traditional treatments against Leishmania tropica, suggesting a promising avenue for therapeutic development against this parasitic disease .

Data Summary

Activity IC50 Value Reference
AntimicrobialComparable to Gentamicin
Antioxidant1.174 μmol/mL
Anticancer (Caco-2)Effective at low doses
NootropicComparable to Piracetam

Q & A

Q. What role does this compound play in drug discovery pipelines, particularly for CNS targets?

  • Methodology : As a scaffold, it can penetrate the BBB due to low molecular weight (<400 Da) and moderate logP (~2.5). Evaluate neuroactivity in primary neuron cultures (patch-clamp for ion channel modulation) and murine models (e.g., forced swim test for antidepressant effects) .

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